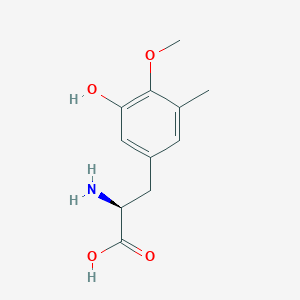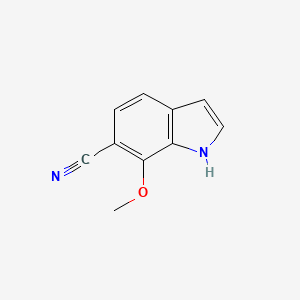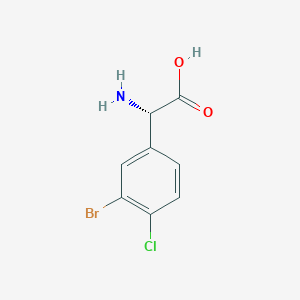
3-hydroxy-O,5-dimethyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-O,5-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine It is characterized by the presence of hydroxyl and methyl groups on its aromatic ring, which significantly influence its chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-O,5-dimethyl-L-tyrosine typically involves the hydroxylation and methylation of L-tyrosine. One common method includes the use of specific catalysts and reagents to introduce the hydroxyl and methyl groups at the desired positions on the aromatic ring. For instance, hydroxylation can be achieved using hydrogen peroxide and a suitable catalyst, while methylation can be performed using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-hydroxy-O,5-dimethyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of the aromatic ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
科学的研究の応用
3-hydroxy-O,5-dimethyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its role in enzyme-substrate interactions and its potential as a biomarker for certain metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-hydroxy-O,5-dimethyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the aromatic ring can influence its binding affinity and specificity for these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3,5-diiodo-L-tyrosine: This compound has iodine atoms instead of methyl groups, which significantly alters its chemical and biological properties.
3-hydroxy-L-tyrosine: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.
O-methyl-L-tyrosine: Contains a single methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
3-hydroxy-O,5-dimethyl-L-tyrosine is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and functionality.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
WCPBEUSWIVLNSK-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC)O)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)

![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15233222.png)



![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)

![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)



